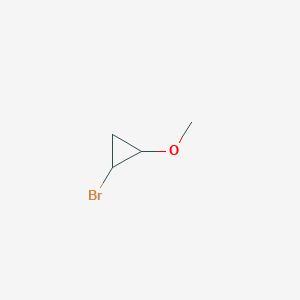

1-Bromo-2-methoxycyclopropane

Description

1-Bromo-2-methoxycyclopropane is a halogenated cyclopropane derivative containing both bromine and methoxy functional groups. Cyclopropanes are strained three-membered ring systems, and the presence of substituents like bromine and methoxy significantly influences their reactivity, stability, and applications in organic synthesis. However, none of the provided evidence directly addresses this compound, making a precise structural or functional analysis impossible based on the given sources.

Properties

IUPAC Name |

1-bromo-2-methoxycyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-6-4-2-3(4)5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBYSMUZLRWJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824226-89-2 | |

| Record name | 1-bromo-2-methoxycyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Bromo-2-methoxycyclopropane typically involves the reaction of 1-methoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of pyridine. The reaction proceeds under mild conditions, and the product is obtained through distillation and purification steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methoxycyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methoxycyclopropanol.

Reduction Reactions: The compound can be reduced to 2-methoxycyclopropane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents can convert the methoxy group to a carbonyl group, forming 1-bromo-2-oxocyclopropane.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-methoxycyclopropane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may utilize this compound.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxycyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by the strained nature of the cyclopropane ring, which makes the compound more reactive compared to other alkanes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes halogenated cyclopropanes and brominated aromatic compounds.

2-Bromo-1,1-dichlorocyclopropane (CAS: 40745-72-0)

- Structure : A cyclopropane ring substituted with bromine and two chlorine atoms.

- Reactivity : The presence of multiple halogens (Br and Cl) likely increases electrophilicity, making it reactive toward nucleophiles. This contrasts with 1-Bromo-2-methoxycyclopropane, where the methoxy group may act as an electron-donating substituent, reducing ring strain and altering reactivity .

- Applications : Used as a synthetic intermediate in halogenation reactions.

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structure: A brominated acetophenone derivative with a methoxy group on the aromatic ring.

- Reactivity : The ketone group enhances electrophilicity at the carbonyl carbon, while the methoxy group directs electrophilic substitution in aromatic chemistry. Unlike cyclopropanes, this compound’s reactivity is dominated by aromatic and ketone functionalities .

- Hazards : Causes skin and eye irritation; requires strict handling protocols (e.g., immediate washing after contact) .

Chloromethylcyclopropane (Custom Work)

- Structure : A cyclopropane substituted with a chloromethyl group.

- This differs from this compound, where bromine’s leaving-group ability and methoxy’s steric/electronic effects would dominate .

Data Table: Comparative Properties of Related Compounds

| Compound | Molecular Formula | CAS No. | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| 2-Bromo-1,1-dichlorocyclopropane | C₃H₃BrCl₂ | 40745-72-0 | Br, Cl | Electrophilic halogenation, ring-opening |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 2632-13-5 | Br, OCH₃, COCH₃ | Aromatic substitution, ketone reactions |

| Chloromethylcyclopropane | C₄H₇Cl | N/A | Cl, cyclopropane | SN2 reactions, strain-driven reactivity |

| This compound | C₄H₇BrO | Not in evidence | Br, OCH₃ | Predicted: Ring strain modulation, nucleophilic substitution |

Research Findings and Gaps

- Methoxy groups may stabilize the ring via electron donation, but this is speculative without direct data .

- Safety Considerations: Brominated compounds like 2-Bromo-4'-methoxyacetophenone require stringent safety measures (e.g., skin/eye protection), suggesting similar protocols would apply to this compound .

- Synthetic Utility: Cyclopropanes are valuable in medicinal chemistry for conformational restriction.

Biological Activity

Overview

1-Bromo-2-methoxycyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a methoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including interactions with enzymes and receptors.

| Property | Value |

|---|---|

| CAS Number | 129993554 |

| Molecular Formula | C4H7BrO |

| Molecular Weight | 151.01 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1CC1Br |

The biological activity of this compound is primarily attributed to the reactivity of the strained cyclopropane ring and the presence of the bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in various chemical transformations. This reactivity allows the compound to interact with biological macromolecules, potentially modulating enzymatic activities or receptor functions.

Enzyme Interactions

Research has indicated that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that similar cyclopropane derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The specific interactions and inhibition mechanisms require further investigation to elucidate the precise biological implications.

Case Studies

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. For example, modifications to the cyclopropane ring or substituents can significantly alter pharmacological profiles.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity |

|---|---|

| 1-Bromo-2-chlorocyclopropane | Moderate enzyme inhibition |

| 1-Bromo-2-ethoxycyclopropane | Significant antitumor effects |

| 1-Bromo-3-methoxycyclobutane | Neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.